

An In-depth Technical Guide to the Structure and Chemical Properties of Aminopterin

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Compound of Interest

Compound Name: Aminopterin

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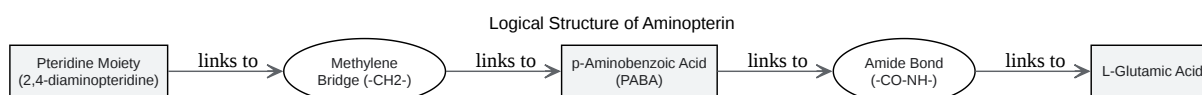
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of aminopterin, a potent folic acid antagonist.

Chemical Structure and Identification

Aminopterin, with the IUPAC name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, is a synthetic derivative of pterin.^[1] It is structurally composed of three key moieties: a pteridine ring, a p-aminobenzoic acid (PABA) fragment, and a glutamic acid tail. This structure is fundamentally related to folic acid, differing by the substitution of an amino group for a hydroxyl group at the C4 position of the pteridine ring. This seemingly minor alteration is responsible for its potent biological activity.

Below is a diagram illustrating the logical relationship between the core components of the aminopterin molecule.



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Caption: Logical diagram showing the three core moieties of aminopterin.

Physicochemical Properties

Aminopterin is typically supplied as a yellow or orange-yellow crystalline powder.^{[1][2]} Its quantitative properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₀ N ₈ O ₅	^{[1][2][3]}
Molecular Weight	440.41 g/mol	^{[1][3]}
Melting Point	222-235 °C (with decomposition)	^{[1][4]}
pKa	5.5 (for a carboxylic acid moiety)	^{[1][5]}
Water Solubility	Slightly to moderately soluble	^{[2][3]}
Other Solubilities	Soluble in DMSO, methanol, and 2N NaOH. Slightly soluble in ethanol.	^{[3][6]}
LogP	-1.8	^[1]

Mechanism of Action: Dihydrofolate Reductase Inhibition

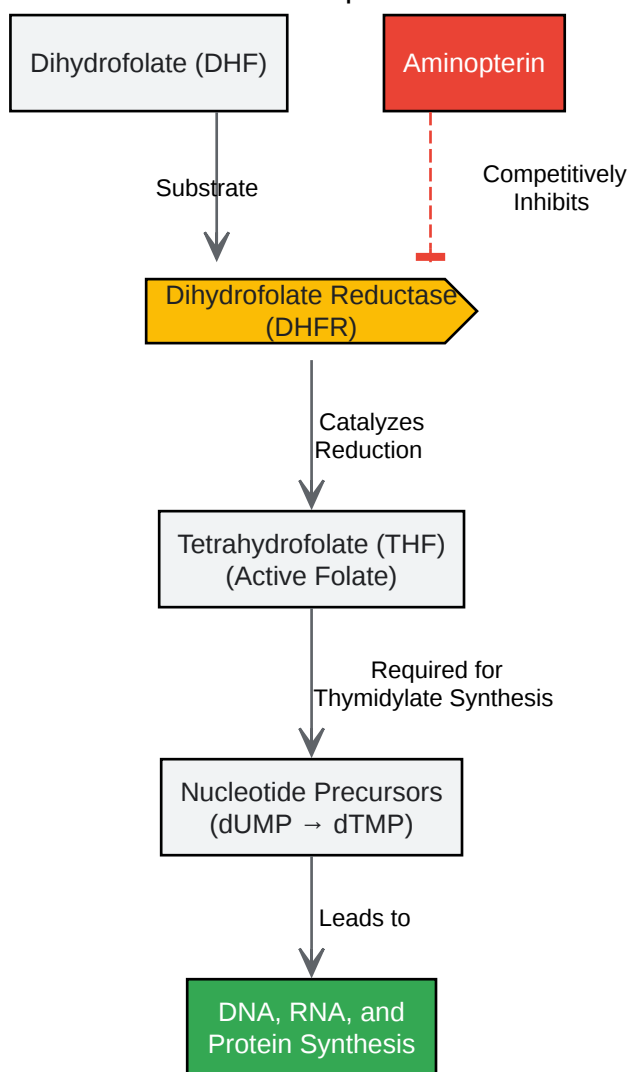
Aminopterin exerts its biological effects primarily through the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR).^{[7][8]} DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.^{[3][5][7]}

By binding with high affinity to DHFR, aminopterin blocks the production of THF.^[3] This leads to a depletion of the nucleotide precursors necessary for DNA replication and cell division, thereby halting the proliferation of rapidly dividing cells, such as cancer cells.^{[7][8]} This

mechanism is the basis for its use as a chemotherapeutic agent.[8] Aminopterin is actively transported into cells via the folate transporter and is subsequently converted to polyglutamate metabolites, which are also potent inhibitors of DHFR.[3]

The following diagram illustrates the inhibitory action of aminopterin on the folate synthesis pathway.

Mechanism of Action: Aminopterin Inhibition of DHFR



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Caption: Aminopterin competitively inhibits DHFR, halting DNA synthesis.

Experimental Protocols

General Protocol for Determination of Melting Point

The melting point of aminopterin can be determined using a standard capillary melting point apparatus.

- **Sample Preparation:** A small, dry sample of crystalline aminopterin is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate (e.g., 10-20 °C/min) for an initial rapid determination.
- **Observation:** For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Aminopterin typically melts with decomposition.[\[4\]](#)

Protocol for In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

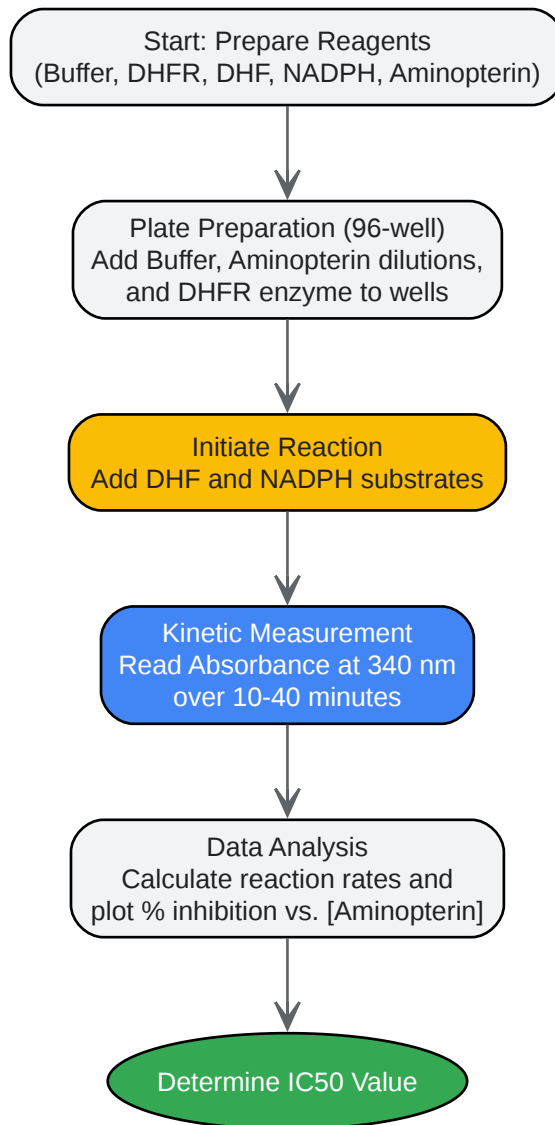
This protocol outlines a typical colorimetric assay to determine the inhibitory activity of aminopterin against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH to NADP+.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Reagent Preparation:**
 - **Assay Buffer:** 0.05 M Tris buffer, pH 7.5.[\[12\]](#)
 - **Substrate Solution:** Prepare a solution of dihydrofolic acid (DHF) in the assay buffer.
 - **Cofactor Solution:** Prepare a solution of NADPH in the assay buffer.

- Enzyme Solution: Dilute recombinant DHFR enzyme to a working concentration in ice-cold assay buffer.
- Inhibitor (Aminopterin) Solution: Prepare a stock solution of aminopterin in a suitable solvent (e.g., DMSO) and create a serial dilution series.^[9]
- Assay Procedure (96-well plate format):
 - Add the assay buffer to each well.
 - Add the aminopterin dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
 - Add the DHFR enzyme solution to all wells except the negative control.
 - Initiate the reaction by adding the DHF and NADPH solutions to all wells.^{[9][12]}
 - The final reaction volume is typically 200 μ L.^[9]
- Data Acquisition:
 - Immediately place the 96-well plate in a microplate reader.
 - Measure the decrease in absorbance at 340 nm kinetically over a period of 10-40 minutes at room temperature.^{[9][11]}
- Data Analysis:
 - Calculate the rate of reaction (V) for each concentration of aminopterin.
 - Plot the percentage of enzyme inhibition against the logarithm of the aminopterin concentration.
 - Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

The workflow for this experimental protocol is visualized below.

Experimental Workflow for DHFR Inhibition Assay



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Caption: Workflow for an in vitro DHFR colorimetric inhibition assay.

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